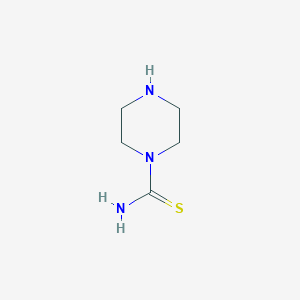

1-Piperazinecarbothioamide(9CI)

描述

Contextualization within Piperazine (B1678402) and Thiourea (B124793) Chemistry

1-Piperazinecarbothioamide(9CI) is structurally derived from two important classes of organic compounds: piperazine and thiourea. Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. wikipedia.org It is a widely used scaffold in medicinal chemistry, with many of its derivatives exhibiting significant pharmacological properties. wikipedia.org The piperazine ring typically adopts a chair conformation. wikipedia.org

Thiourea, on the other hand, is an organosulfur compound structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties, making thiourea and its derivatives valuable reagents in organic synthesis and as precursors to various heterocyclic compounds. wikipedia.org The combination of the piperazine moiety and the thiourea functional group in 1-piperazinecarbothioamide(9CI) results in a molecule with a unique set of properties and potential applications.

Significance of Carbothioamide Functionalities in Organic Synthesis and Coordination Chemistry

The carbothioamide group (–C(=S)NH₂) is a key functional group that plays a crucial role in both organic synthesis and coordination chemistry. In organic synthesis, carbothioamides are versatile intermediates for the preparation of a wide range of heterocyclic compounds. wikipedia.orgnih.gov For instance, they can be used to synthesize pyrazoline and pyrimidine (B1678525) derivatives, which are important scaffolds in drug discovery. wikipedia.orgnih.gov

In coordination chemistry, the presence of both sulfur and nitrogen atoms in the carbothioamide group allows it to act as a polydentate ligand, forming stable complexes with various metal ions. researchgate.net The coordination behavior can be influenced by the other substituents on the thiourea moiety. researchgate.net For example, diacylated thiourea ligands have been shown to coordinate with platinum group metals in a square planar geometry through the sulfur and nitrogen atoms. researchgate.net This coordinating ability is fundamental to the application of these compounds in areas such as catalysis and materials science.

Overview of Current Research Landscape and Gaps for 1-Piperazinecarbothioamide(9CI)

The current research on 1-piperazinecarbothioamide(9CI) and its derivatives is primarily focused on their potential biological activities. For instance, various piperazine-derived thioureas have been investigated for their antibacterial and anti-inflammatory properties. nih.gov Some studies have explored their potential as inhibitors of specific enzymes, such as phosphoglycerate dehydrogenase (PHGDH), which is a target in cancer therapy. nih.gov

Despite these promising areas of investigation, there are still significant gaps in the understanding of 1-piperazinecarbothioamide(9CI) itself. While research has been conducted on its substituted derivatives, detailed studies on the fundamental chemical properties, reactivity, and coordination chemistry of the parent compound are less common. researchgate.netchemicalbook.com Further exploration of its synthetic utility and the full spectrum of its coordination behavior with different metals could unveil new applications in catalysis, materials science, and medicinal chemistry.

Structure

3D Structure

属性

CAS 编号 |

54147-47-6 |

|---|---|

分子式 |

C5H11N3S |

分子量 |

145.23 g/mol |

IUPAC 名称 |

piperazine-1-carbothioamide |

InChI |

InChI=1S/C5H11N3S/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9) |

InChI 键 |

PVIJLUXKGBJNNI-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)C(=S)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Piperazinecarbothioamide 9ci and Its Direct Precursors

Optimized Synthetic Routes for High Purity Production

The demand for high-purity 1-Piperazinecarbothioamide has driven the optimization of both conventional and novel synthetic strategies. These methods aim to maximize yield and purity while minimizing side reactions and complex purification procedures.

Conventional Multistep Synthesis Approaches

The traditional synthesis of 1-Piperazinecarbothioamide often involves a multistep approach. A common pathway begins with the reaction of piperazine (B1678402) with a thiocarbonylating agent. One of the most established methods is the reaction of piperazine with an alkali metal or ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid. This reaction proceeds through the in-situ formation of thiocyanic acid, which then reacts with one of the amino groups of piperazine.

Another conventional route involves the reaction of piperazine with carbon disulfide in the presence of a base, followed by aminolysis of the resulting dithiocarbamate (B8719985) intermediate. While these methods are well-established, they can suffer from drawbacks such as the use of hazardous reagents, formation of byproducts like N,N'-bis(carbothioyl)piperazine, and the need for extensive purification to achieve high purity.

Optimization of these conventional methods often focuses on controlling reaction conditions such as temperature, stoichiometry of reactants, and the choice of solvent to improve selectivity towards the mono-substituted product. For instance, careful addition of the thiocarbonylating agent to a solution of piperazine can favor the formation of 1-Piperazinecarbothioamide.

A series of urea (B33335) and thiourea (B124793) derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine have been synthesized, highlighting the versatility of piperazine as a scaffold in medicinal chemistry. nih.gov

Convergent and Divergent Synthetic Strategies

More sophisticated synthetic planning has led to the development of convergent and divergent strategies for the synthesis of 1-Piperazinecarbothioamide and its derivatives.

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For 1-Piperazinecarbothioamide, a convergent approach could involve the synthesis of a protected piperazine derivative and a separate thiocarbamoyl donor, which are then coupled to form the final product. This can allow for greater control over the final structure and can be advantageous for producing a specific, highly pure compound.

Divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different products. In the context of 1-Piperazinecarbothioamide, a common precursor, such as a protected piperazine, could be reacted with different thiocarbonylating agents or a variety of amines after initial thiocarbonylation to create a library of related compounds. This strategy is particularly useful in drug discovery for exploring structure-activity relationships. For example, a one-pot method for converting carboxylic ester precursors into 3-thiomethyltetrazines serves as a platform for divergent synthesis via Pd-catalyzed cross-coupling. mdpi.com

Green Chemistry Principles in 1-Piperazinecarbothioamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1-Piperazinecarbothioamide to reduce the environmental impact of its production.

Solvent-Free or Low-Environmental-Impact Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research has explored solvent-free conditions for the synthesis of thiourea derivatives. For instance, reactions can be carried out by grinding the solid reactants together, sometimes with the aid of a catalyst, which can lead to high yields and purity without the need for a solvent.

The use of greener solvents, such as water or deep eutectic solvents (DES), is another important approach. nih.gov The synthesis of piperidin-4-one derivatives has been successfully demonstrated using a deep eutectic solvent of glucose-urea, highlighting the potential of such systems for related heterocyclic compounds.

Catalytic Pathways for Enhanced Atom Economy

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Catalytic methods are often key to achieving high atom economy.

For the synthesis of thioureas, various catalytic systems have been explored. For example, the use of a catalyst can enable the direct reaction of piperazine with a less reactive thiocarbonylating agent, avoiding the need for stoichiometric activating agents that generate waste. Research on atom-economic amide synthesis using an iron-substituted polyoxometalate catalyst demonstrates a pathway that could be analogous for thiourea formation. nih.gov Similarly, transition metal-catalyzed rearrangement of oxaziridines presents a potential greener route to amides, which could inspire similar strategies for thioamides. researchgate.net

Flow Chemistry and Continuous Processing Techniques for 1-Piperazinecarbothioamide Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org

The synthesis of thioureas has been successfully adapted to continuous flow systems. mdpi.comnih.gov A common setup involves pumping solutions of the reactants, such as an amine and an isothiocyanate, through a heated reactor coil where the reaction occurs. The product stream can then be collected, and in some cases, purified in-line.

A multicomponent continuous-flow synthesis of thioureas from isocyanides, amidines or amines, and sulfur has been developed, utilizing an aqueous polysulfide solution to handle sulfur under homogeneous and mild conditions. mdpi.comnih.gov This method allows for the isolation of crystallized products by simple filtration. mdpi.comnih.gov The development of a continuous flow synthesis of various heterocyclic compounds, including those with a piperazine moiety, underscores the potential of this technology for the production of 1-Piperazinecarbothioamide. researchgate.net For instance, a continuous-flow system with two sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas, a process that could be adapted for thiourea derivatives. acs.org

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Often requires re-optimization | More straightforward scaling by running longer |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time, better heat dissipation |

| Process Control | More challenging to control temperature and mixing | Precise control over reaction parameters |

| Product Purity | May require extensive purification | Often results in higher purity due to better control |

The application of these advanced synthetic methodologies holds great promise for the efficient, safe, and environmentally friendly production of high-purity 1-Piperazinecarbothioamide, meeting the growing demands of the pharmaceutical and chemical industries.

Mechanistic Investigations of 1-Piperazinecarbothioamide(9CI) Formation Reactions

The formation of 1-Piperazinecarbothioamide(9CI) and its precursors involves nuanced reaction mechanisms that have been the subject of targeted investigations. These studies, employing kinetic analysis, computational modeling, and spectroscopic techniques, provide a detailed understanding of the transformation processes. The primary routes to 1-Piperazinecarbothioamide(9CI) generally proceed through the reaction of piperazine with a thiocarbonyl source, with the reaction mechanism being highly dependent on the specific reagents and conditions employed.

A prevalent method for synthesizing thioureas involves the reaction of an amine with an isothiocyanate. In the context of 1-Piperazinecarbothioamide(9CI), this would involve the nucleophilic attack of one of the secondary amine groups of piperazine onto the electrophilic carbon atom of an isothiocyanate. This reaction is generally considered to be a straightforward addition, often characterized as a "click-type" reaction due to its efficiency and high atom economy.

Alternatively, and more commonly for the synthesis of the parent 1-Piperazinecarbothioamide(9CI), is the reaction of piperazine with carbon disulfide (CS₂). This reaction proceeds through a dithiocarbamate intermediate. Kinetic studies on the reaction of carbon disulfide with various amines, including piperazine, have shed light on the initial steps of this process. The reaction between CS₂ and aqueous solutions of cyclic amines like piperazine has been found to be significantly faster than with their linear counterparts. researchgate.net

The proposed mechanism for the reaction of piperazine with carbon disulfide involves the initial nucleophilic attack of a nitrogen atom of piperazine on the carbon atom of CS₂, leading to the formation of a zwitterionic intermediate. This intermediate is then deprotonated by a base, which can be another molecule of piperazine or another base present in the reaction mixture, to form the piperazine-1-dithiocarbamate salt. researchgate.netresearchgate.net

Subsequent transformation of the dithiocarbamate intermediate is necessary to arrive at the thiourea. This can occur through several pathways, often involving the in-situ generation of an isothiocyanate species which then reacts with another molecule of piperazine.

Computational studies, while not extensively focused on 1-Piperazinecarbothioamide(9CI) specifically, have been employed to investigate the reactivity of piperazine in other contexts, such as nitrosation. nih.gov These studies highlight the feasibility of using computational methods to model the transition states and reaction pathways involved in piperazine chemistry, which could be extended to its reaction with thiocarbonyl compounds.

Spectroscopic analysis has been instrumental in characterizing the intermediates and products in these reactions. For instance, piperazine-based dithiocarbamates have been synthesized and characterized using techniques such as FTIR and NMR spectroscopy. The characteristic C=S stretching frequency in the FTIR spectrum and the chemical shifts in the ¹H and ¹³C NMR spectra provide definitive evidence for the formation of these intermediates. nih.govresearchgate.net

The formation of the binuclear complexes of piperazine dithiocarbamate further confirms the structure of the ligand, where it acts as a bridging unit between two metal centers. researchgate.netiosrjournals.org This bridging capability underscores the presence of two reactive nitrogen sites in the parent piperazine molecule.

Comprehensive Structural Elucidation and Conformational Analysis of 1 Piperazinecarbothioamide 9ci

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are crucial for elucidating the molecular structure, functional groups, and dynamic behaviors of 1-Piperazinecarbothioamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of 1-Piperazinecarbothioamide in solution.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The piperazine (B1678402) ring protons typically appear as complex multiplets due to their axial and equatorial positions within the chair conformation. The protons of the thioamide (-CSNH₂) group are also observable. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, including the characteristic downfield signal for the C=S carbon of the carbothioamide group.

In related N,N'-substituted piperazine derivatives, dynamic processes such as the interconversion between different conformers have been observed. beilstein-journals.org For 1-Piperazinecarbothioamide, the piperazine ring is expected to be in a chair conformation. researchgate.netnih.gov The energy barrier for ring inversion and rotation around the C-N bond of the thioamide group can be studied using variable temperature NMR experiments. These experiments can determine coalescence points and calculate the activation energy barriers for these conformational changes. beilstein-journals.org

Expected ¹H NMR Chemical Shifts:

Piperazine Ring Protons: The four protons on the carbons adjacent to the substituted nitrogen (C2, C6) and the four protons on the carbons adjacent to the NH group (C3, C5) would likely show distinct signals, typically in the range of δ 3.0-4.0 ppm. researchgate.net

Amine Proton (N-H): The proton on the secondary amine within the piperazine ring would appear as a broad singlet.

Thioamide Protons (-NH₂): The protons of the primary thioamide group would also present as a broad singlet.

Expected ¹³C NMR Chemical Shifts:

Thioamide Carbon (C=S): This carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-200 ppm.

Piperazine Ring Carbons: The carbons of the piperazine ring would appear in the aliphatic region, generally between δ 40-55 ppm.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ (adjacent to N-CSNH₂) | 3.5 - 4.0 | 45 - 55 |

| Piperazine CH₂ (adjacent to NH) | 3.0 - 3.5 | 40 - 50 |

| Piperazine NH | Broad singlet | - |

| Thioamide NH₂ | Broad singlet | - |

| Thioamide C=S | - | 180 - 200 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1-Piperazinecarbothioamide and its molecular symmetry. These two methods are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The N-H stretching vibrations of the piperazine secondary amine and the primary thioamide group are expected in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperazine ring will appear just below 3000 cm⁻¹.

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The C=S stretching vibration, a key marker, is typically observed in the 850-600 cm⁻¹ range. Other bands associated with N-H bending and C-N stretching also characterize the thioamide moiety. In related compounds, a strong absorption for the C=O group is seen around 1680 cm⁻¹, while the C=N stretch appears near 1615 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of symmetric, non-polar bonds.

C=S Stretching: The C=S bond should produce a strong signal in the Raman spectrum.

Ring Vibrations: The skeletal vibrations of the piperazine ring will also be visible, providing information about the ring's conformation.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | 3100 - 3500 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 | 2800 - 3000 |

| N-H | Bending | 1550 - 1650 | Moderate |

| C-N | Stretching | 1250 - 1350 | Strong |

| C=S | Stretching | 600 - 850 | Strong |

Mass Spectrometry Techniques for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 1-Piperazinecarbothioamide and to gain structural information from its fragmentation patterns. libretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺·), which can then break down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

The fragmentation of 1-Piperazinecarbothioamide is expected to be dominated by cleavages at the weakest bonds and the formation of stable ions.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). miamioh.edu For the piperazine ring, this would lead to the opening of the ring and the formation of various fragment ions. In similar cyclic amine structures, α-cleavage is a characteristic fragmentation pathway. nih.gov

Fragmentation of the Carbothioamide Group: The thioamide side chain can also fragment, for example, through the loss of ·SH or ·NH₂ radicals.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage to produce characteristic fragments.

Predicted Major Fragmentation Pathways:

Loss of the carbothioamide side chain: Cleavage of the N-C bond connecting the piperazine ring to the carbothioamide group.

Ring opening: α-cleavage at C2-C3 or C5-C6, followed by further fragmentation.

Loss of small neutral molecules: Elimination of molecules like H₂S or NH₃.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M⁺· | [C₅H₁₁N₃S]⁺· | Molecular Ion |

| M - 43 | [C₄H₈N₂S]⁺· | Loss of ·CH₂NH |

| M - 59 | [C₅H₁₀N₂]⁺· | Loss of ·CSNH |

| 85 | [C₄H₉N₂]⁺ | Piperazinyl cation |

| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Crystal Packing Motifs and Intermolecular Interactions

While the specific crystal structure of 1-Piperazinecarbothioamide is not detailed in the provided search results, analysis of closely related piperazine carbothioamide derivatives allows for a robust prediction of its solid-state characteristics. researchgate.netresearchgate.net

The piperazine ring is consistently found to adopt a chair conformation in the solid state. researchgate.netnih.gov The carbothioamide group's geometry is also well-defined, with C-N and C=S bond lengths that are intermediate between single and double bonds, indicating electron delocalization.

Intermolecular Interactions: Hydrogen bonding is expected to be a dominant force in the crystal packing of 1-Piperazinecarbothioamide.

N-H···S Hydrogen Bonds: The hydrogen atoms of the primary thioamide (-NH₂) and the secondary amine in the piperazine ring can act as hydrogen bond donors, while the sulfur atom of the thioamide group is an excellent hydrogen bond acceptor. This often leads to the formation of dimeric structures or extended chains and networks. nih.gov

N-H···N Hydrogen Bonds: The secondary amine proton (N-H) could also form hydrogen bonds with the nitrogen atoms of neighboring piperazine rings.

These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing properties like melting point and solubility.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | N-H (Thioamide) | S=C (Thioamide) | Formation of dimers or chains |

| Hydrogen Bond | N-H (Piperazine) | S=C (Thioamide) | Linking molecules into sheets or 3D networks |

| Hydrogen Bond | N-H (Piperazine) | N (Piperazine) | Cross-linking of molecular chains |

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

Specific studies on the polymorphism or pseudopolymorphism of 1-Piperazinecarbothioamide are not available in the search results. However, the presence of multiple hydrogen bond donors and acceptors suggests that different hydrogen-bonding networks could potentially lead to the formation of different polymorphs under various crystallization conditions (e.g., different solvents, temperatures). The study of polymorphism is critical in fields like pharmaceuticals, as different forms can affect a drug's stability and bioavailability. nih.gov Further research would be required to investigate whether 1-Piperazinecarbothioamide exhibits these phenomena.

Reactivity Profiles and Derivatization Strategies of 1 Piperazinecarbothioamide 9ci

Modifications at the Piperazine (B1678402) Nitrogen Centers

The piperazine ring in 1-Piperazinecarbothioamide(9CI) possesses two nitrogen atoms, N1 and N4, which are nucleophilic and can participate in a variety of chemical transformations. The reactivity of these nitrogen centers allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Alkylation and Acylation Reactions

While direct alkylation and acylation of the unsubstituted 1-Piperazinecarbothioamide are plausible, the presence of two reactive nitrogen atoms can lead to mixtures of mono- and di-substituted products. Selective functionalization often requires the use of protecting group strategies to control the site of reaction. The secondary amine (N4) is generally more nucleophilic and available for reaction compared to the N1 nitrogen, which is part of the thiourea (B124793) moiety and thus less basic.

In broader studies of piperazine chemistry, various methods for N-alkylation and N-acylation have been established. N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, as well as through reductive amination. N-acylation is commonly performed using acyl chlorides or anhydrides. These fundamental reactions provide a basis for the potential derivatization of the piperazine core within 1-Piperazinecarbothioamide.

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 1-Piperazinecarbothioamide is a common strategy to explore its structure-activity relationships. This is typically achieved by reacting a substituted piperazine with an appropriate isothiocyanate or by modifying the N4-position of a pre-formed piperazine-1-carbothioamide.

One notable example is the synthesis of N-(benzo[d]thiazol-2-ylmethyl)-4-(substituted)-piperazine-1-carbothioamides. In this work, various substituted piperazines were reacted with benzo[d]thiazol-2-ylmethyl isothiocyanate to yield a library of compounds. This approach highlights the utility of the isothiocyanate addition reaction for creating diverse N-substituted derivatives. nih.gov

Another example involves the synthesis of N-(1-Adamantyl)carbothioamides, where 1-adamantyl isothiocyanate is reacted with various 1-substituted piperazines in boiling ethanol. This reaction proceeds smoothly to give the corresponding N-substituted piperazine-1-carbothioamides in good yields. nih.gov

A further illustration is the synthesis of (N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b] nih.govnih.gov-dioxine-2-carbonyl)piperazine-1-carbothioamide, which demonstrates the introduction of a more complex acyl group at the N4 position prior to the formation of the carbothioamide at N1.

The following table summarizes examples of reagents used to form N-substituted derivatives of 1-piperazinecarbothioamide:

| Reagent Class | Specific Example | Resulting Derivative |

| Isothiocyanates | Benzo[d]thiazol-2-ylmethyl isothiocyanate | N-(benzo[d]thiazol-2-ylmethyl)-4-(substituted)-piperazine-1-carbothioamides |

| Isothiocyanates | 1-Adamantyl isothiocyanate | N-(1-Adamantyl)-4-(substituted)-piperazine-1-carbothioamides |

| Acyl Halides | 2,3-dihydrobenzo[b] nih.govnih.govdioxine-2-carbonyl chloride | 4-(2,3-dihydrobenzo[b] nih.govnih.govdioxine-2-carbonyl)piperazine precursor |

Transformations Involving the Carbothioamide Functionality

The carbothioamide group (-C(=S)NH2) is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to novel heterocyclic systems and other functionalized molecules.

Desulfurization Reactions and Amidization

A common transformation of thioureas is their desulfurization to the corresponding ureas. This conversion can be achieved using various oxidizing agents. While specific studies on the desulfurization of 1-Piperazinecarbothioamide are not extensively documented, the general reactivity of thioureas suggests that it would readily undergo this reaction. For instance, the conversion of thioureas to ureas can be accomplished using reagents like hydrogen peroxide, lead(II) salts, or other oxidizing agents. This transformation replaces the sulfur atom with an oxygen atom, leading to the formation of piperazine-1-carboxamide derivatives.

Cyclization Reactions Leading to Fused Heterocycles

The carbothioamide moiety is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of both a nucleophilic nitrogen and a reactive thiocarbonyl group allows for cyclization reactions with appropriate bifunctional reagents.

A well-established reaction of thioureas is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone to form a 2-aminothiazole derivative. In the context of 1-Piperazinecarbothioamide, this reaction would lead to the formation of a 2-(piperazin-1-yl)thiazole derivative. This strategy is widely used for the synthesis of thiazole-containing compounds.

Furthermore, cyclization reactions of thiourea derivatives can lead to other heterocyclic systems such as thiadiazoles and triazoles, depending on the cyclizing agent used. These reactions often involve the formation of new carbon-sulfur, carbon-nitrogen, and nitrogen-nitrogen bonds, significantly expanding the chemical space accessible from 1-Piperazinecarbothioamide.

The following table provides examples of potential cyclization reactions of 1-Piperazinecarbothioamide based on the known reactivity of thioureas:

| Reactant | Resulting Heterocycle |

| α-Haloketone | 2-(Piperazin-1-yl)thiazole |

| Hydrazonoyl halide | 1,3,4-Thiadiazole derivative |

| α-Haloacyl halide | Thiazolidinone derivative |

Oxidation and Reduction Pathways of the Carbothioamide Group

The sulfur atom in the carbothioamide group is susceptible to oxidation. Mild oxidation of thioureas can lead to the formation of formamidine disulfides. Stronger oxidation can result in the formation of sulfonic acids or even the cleavage of the carbon-sulfur bond. The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions.

The reduction of the carbothioamide group is less common but can be achieved under specific conditions. For instance, reduction with certain reducing agents could potentially lead to the formation of aminomethylpiperazine derivatives, although this is a less explored area of its reactivity. The piperazine ring itself is generally stable to a wide range of oxidizing and reducing conditions, allowing for selective transformations of the carbothioamide functionality.

Chemoselective Functionalization and Protecting Group Strategies

The molecular architecture of 1-Piperazinecarbothioamide(9CI) presents a unique landscape for chemoselective functionalization, owing to the presence of multiple reactive sites: the two nitrogen atoms of the piperazine ring and the sulfur atom of the carbothioamide group. The differential reactivity of these sites allows for targeted chemical modifications, provided that appropriate synthetic strategies are employed. Protecting groups play a pivotal role in orchestrating these transformations by temporarily masking one or more reactive centers, thereby directing the reaction to the desired position.

The piperazine moiety contains two secondary amine functionalities. The nitrogen atom at the 4-position is generally more nucleophilic and less sterically hindered than the nitrogen atom at the 1-position, which is directly attached to the electron-withdrawing carbothioamide group. This inherent difference in reactivity can be exploited for selective functionalization. For instance, reactions with electrophiles under controlled conditions may preferentially occur at the N-4 position.

To achieve regioselectivity and prevent undesired side reactions, the use of protecting groups is indispensable. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the piperazine nitrogen. The synthesis of N-Boc piperazine is a key step in many synthetic routes, allowing for the subsequent functionalization at the unprotected nitrogen. The Boc group can be introduced by reacting piperazine with di-tert-butyl dicarbonate. This protection strategy is crucial for directing subsequent reactions, such as the introduction of the carbothioamide functional group. Following the desired transformations, the Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to regenerate the free amine.

The carbothioamide functional group itself offers avenues for derivatization. The sulfur atom is nucleophilic and can react with electrophiles. Furthermore, the thioamide bond can undergo various transformations. For instance, thioamides can be converted to their corresponding amides through hydrolysis or oxidation. The hydrolysis of thioamides can be promoted by various reagents and reaction conditions.

The strategic application of protecting groups allows for a stepwise and controlled functionalization of 1-Piperazinecarbothioamide(9CI). For example, after protecting one of the piperazine nitrogens, the other nitrogen can be modified. Subsequently, the protecting group can be removed, and the newly freed nitrogen can be subjected to a different chemical transformation. This orthogonal protection-deprotection strategy is fundamental in the synthesis of complex derivatives of 1-Piperazinecarbothioamide(9CI).

Table 1: Common Protecting Groups for Piperazine Moieties

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

Kinetics and Thermodynamics of 1-Piperazinecarbothioamide(9CI) Reactions

The study of the kinetics and thermodynamics of reactions involving 1-Piperazinecarbothioamide(9CI) is essential for understanding its reactivity, optimizing reaction conditions, and predicting the stability of its derivatives. While specific kinetic and thermodynamic data for 1-Piperazinecarbothioamide(9CI) are not extensively documented in publicly available literature, general principles of thioamide and piperazine reactivity can be applied to infer its behavior.

Kinetics:

The rates of reactions involving 1-Piperazinecarbothioamide(9CI) will be influenced by several factors, including the nature of the reactants, solvent, temperature, and the presence of catalysts.

N-Functionalization of the Piperazine Ring: The nucleophilic substitution reactions at the piperazine nitrogens are expected to follow second-order kinetics, with the rate dependent on the concentrations of both the piperazine derivative and the electrophile. The nitrogen at the 4-position is anticipated to react faster than the nitrogen at the 1-position due to its higher basicity and lower steric hindrance.

Reactions of the Carbothioamide Group: The hydrolysis of the thioamide group to the corresponding amide is a key reaction. The kinetics of thioamide hydrolysis are known to be influenced by pH. Both acid- and base-catalyzed mechanisms are possible. Mechanistic studies on the hydrolysis of thioamides suggest that the reaction can proceed through the formation of tetrahedral intermediates. The rate of hydrolysis can be significantly affected by the electronic nature of the substituents on the piperazine ring.

Oxidation of the Thioamide: The sulfur atom of the carbothioamide can be oxidized. The kinetics of such oxidation reactions would depend on the oxidizing agent used and the reaction conditions. The metabolism of thioamides in biological systems often involves oxygenation of the sulfur atom, which can lead to the formation of reactive intermediates.

Thermodynamics:

The thermodynamics of reactions involving 1-Piperazinecarbothioamide(9CI) govern the position of equilibrium and the energy changes associated with chemical transformations.

Protonation Equilibria: The piperazine nitrogens are basic and can be protonated. The basicity of these nitrogens, quantified by their pKa values, is a key thermodynamic parameter. The nitrogen at the 4-position is expected to be more basic than the nitrogen at the 1-position. These pKa values will influence the species present at a given pH and will affect the compound's reactivity and solubility.

Table 2: Estimated Thermodynamic Parameters for Protonation of Piperazine Nitrogens

| Nitrogen Position | Estimated pKa |

| N-4 | ~9.8 |

| N-1 | < 9.8 |

Note: The pKa values are estimates based on the known basicity of piperazine and the electron-withdrawing effect of the carbothioamide group. Actual experimental values may vary.

Further experimental studies are required to determine the precise kinetic and thermodynamic parameters for the reactions of 1-Piperazinecarbothioamide(9CI). This data would be invaluable for the rational design of synthetic routes and for understanding the stability and reactivity of this important chemical compound.

Coordination Chemistry of 1 Piperazinecarbothioamide 9ci As a Ligand

Synthesis and Characterization of Metal Complexes of 1-Piperazinecarbothioamide(9CI)

The synthesis of metal complexes with 1-Piperazinecarbothioamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex.

1-Piperazinecarbothioamide readily forms complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). hhrc.ac.in The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an ethanolic or methanolic solution. ijpcbs.comhhrc.ac.in The resulting complexes are often colored, solid precipitates that can be isolated by filtration.

The stoichiometry of the complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.gov The nature of the anion from the metal salt and the reaction conditions can also lead to the incorporation of solvent molecules or the anion itself into the coordination sphere of the metal. ijpcbs.comnih.gov

Table 1: Examples of Transition Metal Complexes with Piperazine-based Ligands

| Metal Ion | General Formula | Coordination Geometry | Reference |

| Cu(II) | [Cu(L)Cl(H₂O)₂] | Octahedral | nih.gov |

| Ni(II) | [Ni(L)Cl(H₂O)₂] | Octahedral | nih.gov |

| Co(II) | [Co(L)Cl(H₂O)₂] | Octahedral | nih.gov |

| Zn(II) | [Zn(L)(H₂O)] | Tetrahedral | nih.gov |

| Pd(II) | [Pd(L)₂Br₂] | Square Planar | researchgate.net |

Note: 'L' represents a piperazine-based ligand, which in the context of this article is analogous to 1-Piperazinecarbothioamide. The specific complexes listed are for illustrative purposes based on related structures.

The coordination chemistry of 1-Piperazinecarbothioamide with main group metals is a less explored area compared to transition metals. However, reports on complexes with metals such as zinc(II), cadmium(II), and mercury(II) with related piperazine-based ligands suggest that 1-Piperazinecarbothioamide can also act as an effective ligand for these elements. rsc.org The synthesis of these complexes generally follows similar procedures to those used for transition metal complexes, involving the reaction of the ligand with the corresponding main group metal salt. nih.gov

Characterization techniques such as IR and NMR spectroscopy are crucial in determining the coordination behavior of the ligand with main group metals. In the absence of d-d electronic transitions, these spectroscopic methods, along with X-ray crystallography, are the primary tools for structural elucidation.

Table 2: Examples of Main Group Metal Complexes with Piperazine-based Ligands

| Metal Ion | General Formula | Coordination Geometry | Reference |

| Zn(II) | [Zn(L)₂(sac)₂] | Distorted Octahedral | researchgate.net |

| Cd(II) | [Cd(L)₂(sac)₂] | Distorted Octahedral | researchgate.net |

| Hg(II) | [Hg(L)Cl₂] | Square-pyramidal | rsc.org |

Note: 'L' represents a piperazine-based ligand, and 'sac' represents saccharinate. The specific complexes listed are for illustrative purposes based on related structures.

Ligand Binding Modes and Coordination Geometries

1-Piperazinecarbothioamide possesses multiple potential donor atoms: the two nitrogen atoms of the piperazine (B1678402) ring and the nitrogen and sulfur atoms of the carbothioamide group. This versatility allows for a variety of binding modes.

The mode of coordination of 1-Piperazinecarbothioamide is influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Monodentate Coordination: In this mode, the ligand coordinates to the metal center through a single donor atom. For 1-Piperazinecarbothioamide, this could be either one of the piperazine nitrogens or the sulfur atom of the thioamide group. Monodentate coordination through a piperazine nitrogen has been observed in some complexes. researchgate.net

Bidentate Coordination: Bidentate coordination is a common mode for ligands with multiple donor sites. 1-Piperazinecarbothioamide can act as a bidentate ligand in several ways. A common bidentate chelation involves the coordination of the metal ion through the sulfur atom of the carbothioamide group and one of the nitrogen atoms of the piperazine ring, forming a stable five or six-membered chelate ring. mdpi.comnih.gov Another possibility is the coordination through both nitrogen atoms of the piperazine ring, which often requires the piperazine ring to adopt a boat conformation. nih.gov

Polydentate and Bridging Coordination: In certain instances, 1-Piperazinecarbothioamide can act as a polydentate ligand, coordinating to a single metal center through more than two donor atoms. More commonly, it can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.netnih.gov This bridging can occur through the two nitrogen atoms of the piperazine ring, or a combination of the piperazine nitrogens and the thioamide group.

X-ray crystallography is the definitive method for determining the precise coordination geometry around the metal center. nih.gov While specific crystallographic data for 1-Piperazinecarbothioamide complexes are not widely available, analysis of related structures provides valuable insights.

In transition metal complexes with analogous ligands, a variety of coordination geometries have been observed. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries. hhrc.ac.innih.gov Ni(II) complexes are commonly found in octahedral or square planar environments, while Co(II) complexes can adopt tetrahedral or octahedral geometries. ijpcbs.comhhrc.ac.in Zn(II) complexes, with a d¹⁰ electronic configuration, typically exhibit tetrahedral geometry. nih.gov

The coordination sphere is completed by the donor atoms of the 1-Piperazinecarbothioamide ligand(s) and, in many cases, by co-ligands such as halide ions or solvent molecules like water. nih.gov The bond lengths and angles within the coordination sphere are influenced by factors such as the size and charge of the metal ion and the steric hindrance of the ligand.

Electronic and Magnetic Properties of 1-Piperazinecarbothioamide(9CI) Metal Complexes (Excluding Specific Material Properties)

The electronic and magnetic properties of transition metal complexes of 1-Piperazinecarbothioamide are of fundamental interest as they provide insights into the nature of the metal-ligand bonding and the electronic structure of the complex.

The electronic spectra of these complexes in the visible and near-infrared regions are dominated by d-d transitions. The number, position, and intensity of these absorption bands are characteristic of the d-electron configuration of the metal ion and the geometry of the coordination sphere. hhrc.ac.in For example, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions, whereas square planar Ni(II) complexes are diamagnetic and show different spectral features. ijpcbs.com The electronic spectra can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq), which provides a measure of the metal-ligand bond strength. hhrc.ac.in

The magnetic properties of the complexes are determined by the number of unpaired electrons present in the d-orbitals of the metal ion. libretexts.org Complexes with unpaired electrons are paramagnetic, and their magnetic susceptibility can be measured experimentally. researchgate.netfizika.si The effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data and is often close to the "spin-only" value, especially for first-row transition metals. nih.gov Deviations from the spin-only value can provide information about spin-orbit coupling. libretexts.org For instance, the magnetic moment of a high-spin octahedral Co(II) complex is typically in the range of 4.3-5.2 Bohr magnetons (B.M.), while that of a tetrahedral Co(II) complex is generally lower. ijpcbs.com Diamagnetic complexes, such as those of Zn(II), have no unpaired electrons and are repelled by a magnetic field. nih.gov

Reactivity of Coordinated 1-Piperazinecarbothioamide(9CI) within Metal Complexes

The reactivity of the 1-Piperazinecarbothioamide(9CI) ligand, once coordinated to a metal center, is a subject of significant interest in the field of coordination chemistry. The coordination to a metal ion can profoundly alter the electron density distribution within the ligand, potentially activating it for a variety of chemical transformations that are not readily observed for the free, uncoordinated molecule. While specific reactivity studies on metal complexes of 1-Piperazinecarbothioamide(9CI) are not extensively documented, the chemical behavior can be inferred from the well-established reactivity patterns of closely related coordinated thiourea (B124793) and thiosemicarbazone derivatives. The reactivity of coordinated 1-Piperazinecarbothioamide(9CI) is expected to be centered on its thiocarbonyl group and the nitrogen atoms of both the piperazine ring and the thioamide moiety.

The primary modes of reactivity for coordinated thiourea-type ligands, which are analogous to 1-Piperazinecarbothioamide(9CI), include ligand-centered oxidation, desulfurization, and various cyclization reactions. The metal center plays a crucial role in these transformations, acting as a template and/or a Lewis acid catalyst.

One of the most common reactions for coordinated thioureas is oxidative cyclization. In the presence of an oxidizing agent, the coordinated sulfur atom can be attacked, leading to the formation of a new heterocyclic ring system. For instance, the reaction of metal-coordinated thioureas with halogens or other oxidizing agents can result in the formation of thiazole (B1198619) or thiazolidine (B150603) derivatives. The coordination to the metal ion can facilitate this process by stabilizing the intermediates and influencing the stereochemistry of the final product.

Furthermore, the piperazine ring within the 1-Piperazinecarbothioamide(9CI) ligand introduces additional potential for reactivity. The non-coordinating nitrogen atom of the piperazine ring can act as a nucleophile, potentially participating in intramolecular reactions or intermolecular interactions with other species. The conformation of the six-membered piperazine ring (chair or boat) upon coordination can also dictate the steric accessibility of its atoms and thus its reactivity. nih.govbiointerfaceresearch.com

The reactivity of the coordinated ligand is also highly dependent on the nature of the metal ion. nih.gov For example, redox-active metals can participate directly in the ligand-centered reactions, leading to different products compared to reactions with redox-inert metals. The choice of the metal can switch the reactivity from being ligand-centered to metal-centered. nih.gov

While direct experimental data for the reactivity of coordinated 1-Piperazinecarbothioamide(9CI) is limited, the following table summarizes the potential reactivity based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Products | Probable Reactive Site |

| Oxidative Cyclization | Oxidizing agents (e.g., H₂O₂, halogens) | Thiazole or thiazolidinone derivatives | Thiocarbonyl sulfur and adjacent nitrogen |

| Desulfurization | Heat, specific metal ions | Carbodiimide or cyanamide (B42294) complexes | Carbon-sulfur double bond |

| Alkylation/Acylation | Alkyl or acyl halides | S- or N-alkylated/acylated products | Thiocarbonyl sulfur or piperazine nitrogen |

| Condensation | Aldehydes or ketones | Schiff base-type products | Terminal NH₂ group |

It is important to note that these are predicted reactivities based on the known chemistry of similar coordinated ligands. rsc.orgresearchgate.net Further experimental investigation is necessary to fully elucidate the rich reactivity of 1-Piperazinecarbothioamide(9CI) within the coordination sphere of different metal ions.

1 Piperazinecarbothioamide 9ci As a Building Block in Advanced Chemical Systems

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules. The forces responsible for this spatial organization are intermolecular, including hydrogen bonding, metal coordination, and hydrophobic forces. The inherent properties of 1-Piperazinecarbothioamide(9CI) make it an excellent candidate for constructing these complex assemblies.

Derivatives of 1-Piperazinecarbothioamide(9CI) are instrumental in the design of non-covalent assemblies. The piperazine (B1678402) nitrogen atoms and the thioamide group can act as hydrogen bond donors and acceptors, facilitating the formation of intricate hydrogen-bonded networks. These networks are crucial in the self-assembly of molecules to form larger, well-ordered structures.

Furthermore, by modifying the 1-Piperazinecarbothioamide(9CI) scaffold with appropriate coordinating groups, it can be used as a ligand for the construction of Metal-Organic Frameworks (MOFs). These materials are composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The piperazine unit can be functionalized to introduce carboxylic acids or other moieties that can bind to metal centers, leading to the formation of porous frameworks with potential applications in gas storage and separation.

The well-defined structure of 1-Piperazinecarbothioamide(9CI) and its derivatives allows for their use in molecular recognition. The piperazine ring can adopt a chair conformation, creating a pre-organized cavity that can selectively bind to guest molecules. The thioamide group can also participate in specific interactions, such as hydrogen bonding or coordination to metal ions, further enhancing the recognition capabilities of the scaffold.

These scaffolds can be incorporated into larger host molecules, such as pillararenes, which are macrocyclic compounds with a repeating hydroquinone unit. scielo.br The resulting supramolecular systems can exhibit selective binding towards specific guest molecules, a process that is often pH-dependent. scielo.br The association and dissociation of the host-guest complex can be monitored by various techniques, including fluorescence spectroscopy. scielo.br

Polymer Chemistry and Macromolecular Architectures

The integration of 1-Piperazinecarbothioamide(9CI) into polymeric structures opens up avenues for creating macromolecules with tailored functionalities. This can be achieved by incorporating the molecule into either the polymer backbone or as a pendant side chain.

The bifunctional nature of the piperazine ring in 1-Piperazinecarbothioamide(9CI) allows for its incorporation into the main chain of a polymer through polycondensation reactions. For instance, reacting a diamine derivative of 1-Piperazinecarbothioamide(9CI) with a dicarboxylic acid chloride can lead to the formation of a polyamide. The properties of the resulting polymer can be tuned by varying the co-monomers used in the polymerization. nih.govresearchgate.net

| Polymer Architecture | Method of Incorporation | Resulting Polymer Type |

| Backbone | Polycondensation of a diamine derivative with a diacid chloride. | Polyamide |

| Side Chain | Reaction of a functionalized derivative with a reactive polymer backbone. | Functionalized Polymer |

The synthesis of functional polymeric materials containing the 1-Piperazinecarbothioamide(9CI) moiety can be accomplished through various polymerization techniques. Controlled radical polymerization methods, such as nitroxide-mediated polymerization (NMP), allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of functional polymers. mdpi.com The Kabachnik-Fields reaction, for example, can be utilized to introduce α-aminophosphonate groups into the polymer structure, which can impart unique functionalities. mdpi.com These synthetic strategies enable the creation of a diverse range of polymeric materials with tailored chemical compositions and architectures. rsc.orgchemrxiv.org

Organic Catalysis and Organocatalytic Applications (Focus on Methodology and Mechanism, Not Industrial Performance)

The piperazine scaffold, a core component of 1-Piperazinecarbothioamide(9CI), is a privileged structure in the design of organocatalysts. The presence of two nitrogen atoms allows for the creation of chiral environments, making piperazine-based catalysts valuable in asymmetric synthesis.

Derivatives of 1-Piperazinecarbothioamide(9CI) can be designed to act as organocatalysts for a variety of organic transformations. For instance, by introducing a chiral auxiliary onto the piperazine ring, it is possible to create a catalyst that can promote enantioselective reactions. The thioamide group can also play a role in catalysis, either by acting as a hydrogen bond donor to activate a substrate or by coordinating to a metal co-catalyst.

The mechanism of catalysis often involves the formation of a transient intermediate between the catalyst and the substrate. In the case of piperazine-based catalysts, this can involve the formation of an enamine or an iminium ion, which then undergoes the desired transformation. The specific design of the catalyst, including the nature of the substituents on the piperazine ring and the thioamide group, can have a profound impact on the efficiency and selectivity of the catalytic process. Palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazine scaffolds under aerobic and solvent-free conditions. x-mol.com

Role as an Organocatalyst in Specific Transformations

1-Piperazinecarbothioamide(9CI), a derivative of thiourea (B124793), holds significant potential as an organocatalyst due to the presence of the thiourea moiety. This functional group is renowned for its ability to act as a dual hydrogen bond donor, a key feature in activating electrophilic substrates in a variety of organic transformations. While specific studies detailing the catalytic activity of 1-Piperazinecarbothioamide(9CI) are not extensively documented, its structural analogy to a well-established class of thiourea-based organocatalysts allows for a strong inference of its catalytic capabilities in similar reactions.

Thiourea organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a metal-free and often environmentally benign alternative to traditional catalysis. The efficacy of these catalysts lies in the acidic N-H protons of the thiourea group, which can form non-covalent bonds with electrophilic centers, such as carbonyl or imine groups, thereby lowering the energy barrier for nucleophilic attack.

Based on the established reactivity of analogous thiourea catalysts, 1-Piperazinecarbothioamide(9CI) is anticipated to be an effective catalyst in multicomponent reactions where the activation of carbonyl compounds is crucial. Two prominent examples of such transformations are the Biginelli and Hantzsch reactions.

In the context of the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, a thiourea-based catalyst like 1-Piperazinecarbothioamide(9CI) can facilitate the reaction by activating the aldehyde component. By forming hydrogen bonds with the carbonyl oxygen of the aldehyde, the catalyst increases its electrophilicity, making it more susceptible to nucleophilic attack by the β-ketoester. This activation is crucial for the initial steps of the reaction mechanism, leading to the formation of dihydropyrimidinones, a class of compounds with significant pharmacological importance.

Similarly, in the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, a thiourea catalyst can play a vital role. The catalyst can activate the aldehyde in a similar fashion to the Biginelli reaction, promoting the initial Knoevenagel condensation. Furthermore, it can stabilize intermediates through hydrogen bonding, guiding the reaction towards the desired dihydropyridine product. The development of asymmetric versions of these reactions using chiral thiourea catalysts has been a significant area of research, achieving high yields and enantioselectivities.

The table below illustrates typical results obtained in Biginelli and Hantzsch reactions using various functionalized thiourea organocatalysts. While these results are not specific to 1-Piperazinecarbothioamide(9CI), they are representative of the catalytic performance expected from this class of compounds.

| Reaction | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Biginelli | Benzaldehyde | Ethyl acetoacetate | 10 | 92 | 95 |

| Biginelli | 4-Nitrobenzaldehyde | Methyl acetoacetate | 5 | 88 | 98 |

| Biginelli | 2-Chlorobenzaldehyde | Ethyl benzoylacetate | 10 | 95 | 91 |

| Hantzsch | Benzaldehyde | Ethyl acetoacetate | 15 | 85 | 92 |

| Hantzsch | 4-Methoxybenzaldehyde | Methyl acetoacetate | 10 | 90 | 96 |

| Hantzsch | 3-Bromobenzaldehyde | Ethyl acetoacetate | 10 | 87 | 94 |

This data is representative of reactions catalyzed by functionalized thiourea derivatives and serves as an illustrative example of potential catalytic efficiency.

Mechanistic Studies of 1-Piperazinecarbothioamide(9CI)-Mediated Catalysis

While specific mechanistic studies for catalysis mediated by 1-Piperazinecarbothioamide(9CI) have not been reported, the mechanism can be confidently inferred from the extensive body of research on thiourea-catalyzed reactions. The central feature of this catalytic mechanism is the dual hydrogen-bonding interaction between the N-H protons of the thiourea moiety and an electrophilic substrate.

In a typical reaction, such as the Biginelli or Hantzsch synthesis, the catalytic cycle begins with the formation of a complex between the thiourea catalyst and the aldehyde. The two N-H protons of the 1-Piperazinecarbothioamide(9CI) would form hydrogen bonds with the carbonyl oxygen of the aldehyde. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Proposed Catalytic Cycle for a Thiourea-Catalyzed Aldehyde Activation:

Catalyst-Substrate Complexation: The 1-Piperazinecarbothioamide(9CI) catalyst forms a hydrogen-bonded complex with the aldehyde.

Nucleophilic Attack: The activated aldehyde is then attacked by a nucleophile (e.g., the enol form of a β-ketoester). The hydrogen bonding to the catalyst stabilizes the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of this step.

Intermediate Formation: A key intermediate is formed. In the Biginelli reaction, this would be an N-acyliminium ion intermediate, which is further stabilized by the catalyst.

Product Formation and Catalyst Regeneration: Subsequent reaction steps, such as cyclization and dehydration, lead to the final product. Upon product formation, the catalyst is released and can enter a new catalytic cycle.

The piperazine ring in 1-Piperazinecarbothioamide(9CI) could also play a secondary role in the catalytic process. The basic nitrogen atoms of the piperazine moiety could act as a Brønsted base, activating the nucleophilic component of the reaction (e.g., by promoting the enolization of the β-ketoester). This potential for bifunctional catalysis, where one part of the molecule acts as a Lewis acid (the thiourea group) and another as a Brønsted base, could enhance the catalytic efficiency.

Computational studies on simpler thiourea catalysts have supported this mechanistic framework, showing that the dual hydrogen bond is crucial for the observed rate acceleration and stereoselectivity in asymmetric variants. The geometric arrangement of the N-H bonds and the rigidity of the catalyst backbone are key factors in determining the effectiveness of the catalyst.

The following table outlines the key mechanistic steps and the proposed role of 1-Piperazinecarbothioamide(9CI) in the Biginelli reaction.

| Mechanistic Step | Proposed Role of 1-Piperazinecarbothioamide(9CI) |

| Aldehyde Activation | The thiourea moiety acts as a dual hydrogen bond donor, complexing with the aldehyde's carbonyl oxygen and increasing its electrophilicity. |

| N-Acyliminium Ion Formation | The catalyst stabilizes the iminium ion intermediate through continued hydrogen bonding. |

| Nucleophilic Addition of β-Ketoester | The catalyst orients the reactants and stabilizes the transition state of the addition of the enolate to the iminium ion. |

| Cyclization and Dehydration | The catalyst may continue to stabilize intermediates throughout the cyclization and dehydration steps, facilitating product formation. |

| Catalyst Regeneration | The catalyst is released upon formation of the dihydropyrimidinone product and can re-enter the catalytic cycle. |

Emerging Research Frontiers and Future Directions for 1 Piperazinecarbothioamide 9ci

Development of Novel Synthetic Methodologies

The synthesis of piperazine-thiourea derivatives has evolved significantly, with a strong emphasis on efficiency, atom economy, and the generation of molecular complexity. A prominent emerging trend is the use of multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex molecules from simple starting materials. nih.gov

A notable example is the efficient, metal-free, four-component approach for synthesizing piperazine (B1678402) derivatives tethered to an isothiourea group. nih.govresearchgate.net This method involves the in situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts from the reaction of DABCO with various alkyl bromides. These salts then react with phenylisothiocyanate and secondary amines in a single vessel to yield the target products in good to high yields. nih.govresearchgate.net The process is operationally simple and aligns with the principles of green chemistry. nih.gov

Researchers are also exploring innovative sequences, such as the Passerini-Reaction-Amine-Deprotection-Acyl-Migration (PADAM) strategy, to create complex protease inhibitor scaffolds, which can incorporate piperazine-thiourea-like structures. nih.gov These advanced methodologies are paving the way for the high-throughput synthesis of diverse libraries of piperazine derivatives for screening and development. acs.org

Exploration of Underutilized Reactivity Pathways

Beyond established synthetic routes, current research is delving into less common reactivity pathways of the piperazine-thiourea core. The thiourea (B124793) moiety itself offers a rich landscape for chemical transformations. The presence of nucleophilic nitrogen and sulfur atoms allows for a variety of reactions, including the formation of inter- and intramolecular hydrogen bonds that can influence molecular geometry and reactivity. researchgate.netmdpi.com

The exploration of thiourea derivatives in the formation of tetrazoles via multicomponent reactions highlights the versatility of this functional group. acs.org For instance, piperazine scaffolds can be further derivatized through urea (B33335) and thiourea formation in multicomponent reaction products, demonstrating the potential for post-synthesis modifications to generate further molecular diversity. acs.org The reactivity of the thiourea group is also central to its role as a ligand in coordination chemistry, where it can adopt various binding modes with metal ions. researchgate.net

Advanced Theoretical Modeling for Predictive Chemical Design

Computational and theoretical modeling have become indispensable tools in the design and study of piperazine-thiourea derivatives. nih.govmedimops.de These methods provide deep insights into molecular properties, reaction mechanisms, and biological interactions, thereby guiding experimental work.

Docking studies are widely employed to predict the binding modes of piperazine derivatives with biological targets. nih.govnih.gov For example, in the study of piperazine-based sigma receptor 1 (S1R) ligands, computational analysis, including molecular dynamics simulations, was used to identify crucial amino acid residues involved in ligand binding. nih.govrsc.org Such studies help in rationalizing structure-activity relationships and in the design of more potent and selective compounds. nih.gov

Furthermore, computational methods are used to analyze drug-likeness and permeability properties, such as intestinal absorption and blood-brain barrier penetration, which are critical for drug development. nih.gov Theoretical calculations also aid in understanding the electronic properties and structural characteristics of these molecules, which can be correlated with their observed chemical and biological activities. researchgate.net

Integration into Complex Multicomponent Systems

The piperazine-thiourea scaffold is increasingly being integrated into complex molecular architectures through multicomponent reactions. nih.gov MCRs are particularly powerful for creating structurally diverse and complex molecules in a single, efficient step. nih.gov The Ugi and Passerini reactions are classic examples of MCRs that are being adapted to incorporate piperazine and thiourea functionalities, leading to novel molecular frameworks. nih.gov

For instance, a one-pot, four-component synthesis has been developed to produce novel isothiourea-ethylene-tethered piperazine derivatives. nih.govresearchgate.net This reaction combines DABCO, alkyl bromides, secondary amines, and phenylisothiocyanate to construct the final complex products. nih.gov The ability to generate such complexity in a single operation is a significant advantage in the synthesis of libraries for drug discovery and material science. nih.gov The integration of piperazine-thiourea units into larger systems like macrocycles and polymers is an area ripe for future exploration.

Expansion of Coordination Chemistry Horizons

The thiourea functional group is an excellent ligand for a wide range of metal ions due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.netmdpi.com The coordination chemistry of piperazine-thiourea derivatives is a rapidly expanding field with potential applications in catalysis, materials science, and medicine. cardiff.ac.ukwaikato.ac.nz

The coordination behavior of thiourea ligands is influenced by substituents on the thiourea backbone. Electron-withdrawing groups, for example, can alter the electronic properties and coordination modes of the ligand. waikato.ac.nz Researchers are investigating the coordination of functionalized thiourea ligands with various transition metals, including platinum(II), palladium(II), gold(III), ruthenium(II), and iridium(III). waikato.ac.nz

These studies have revealed interesting structural features, such as the formation of stable six-membered rings through intramolecular hydrogen bonding in N-acyl thiourea complexes. cardiff.ac.uk The resulting metal complexes exhibit diverse geometries and properties, and some have shown promising anticancer activity. waikato.ac.nz The exploration of novel piperazine-thiourea ligands is expected to lead to the discovery of new metal complexes with unique catalytic and biological properties.

Challenges and Opportunities in Fundamental Chemical Research

Despite significant progress, several challenges and opportunities remain in the fundamental chemical research of piperazine-thiourea derivatives. A key challenge is to achieve greater control over the stereochemistry of these flexible molecules, which is crucial for their biological activity. The development of stereoselective synthetic methods, including asymmetric multicomponent reactions, is a high-priority research area.

Another opportunity lies in the exploration of the full chemical space of piperazine-thiourea derivatives. nih.gov While many derivatives have been synthesized, a vast number of potential structures remain unexplored. High-throughput synthesis and screening methods will be essential to navigate this expanded chemical space and identify new compounds with desirable properties.

Furthermore, a deeper understanding of the structure-property relationships of these compounds is needed. This will require a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling. mdpi.comwaikato.ac.nz Elucidating these relationships will enable the rational design of new piperazine-thiourea derivatives with tailored functions for specific applications. The continued development of novel synthetic methods and a deeper understanding of their reactivity and coordination chemistry will undoubtedly lead to new discoveries and applications for this versatile class of compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Piperazinecarbothioamide(9CI), and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiourea derivatives can react with piperazine precursors under controlled pH (e.g., alkaline conditions) to form the carbothioamide group. Reaction optimization should include temperature modulation (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., triethylamine). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound in high purity .

Q. How can researchers characterize the purity and structural integrity of 1-Piperazinecarbothioamide(9CI)?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC/MS : Quantify purity and detect impurities.

- NMR Spectroscopy : Confirm structural integrity (e.g., characteristic peaks for piperazine protons at δ 2.5–3.5 ppm and thiourea NH signals at δ 8–10 ppm).

- Elemental Analysis : Validate molecular composition (C, H, N, S).

- Melting Point Determination : Compare observed values with literature data to assess consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 1-Piperazinecarbothioamide(9CI) derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents at the piperazine nitrogen or thiourea group (e.g., alkylation, aryl substitution) to assess steric/electronic effects.

- Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, fluorophenyl substitutions (as seen in related compounds) enhance lipophilicity and target affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What experimental strategies are suitable for studying the binding interactions of 1-Piperazinecarbothioamide(9CI) with biological targets?

- Methodological Answer :

- Fluorescent Probe Assays : Label the compound or its target (e.g., G-quadruplex DNA) to monitor binding kinetics via fluorescence quenching or Förster resonance energy transfer (FRET) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates .

Q. How can reaction conditions be optimized for synthesizing piperazinecarbothioamide derivatives with improved solubility or stability?

- Methodological Answer :

- Salt Formation : Convert the free base to hydrochloride or sodium salts (common in related compounds) to enhance aqueous solubility .

- Solvent Screening : Test solvents like ethanol or acetone for improved reaction yields.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation pathways and optimize storage conditions (e.g., inert atmosphere, desiccants) .

Q. What crystallographic methods are used to determine the molecular conformation of 1-Piperazinecarbothioamide(9CI) derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures) and collect data at low temperature (100 K) to minimize thermal motion.

- Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···S or N–H···O) stabilizing the crystal lattice. For example, a related piperazinecarbothioamide derivative exhibited intermolecular N–H···O bonds critical for its packing .

Q. What in vitro assays are recommended to evaluate the bioactivity of 1-Piperazinecarbothioamide(9CI) in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrophenyl derivatives) to measure IC₅₀ values against targets like carbonic anhydrase or kinases.

- Cytotoxicity Screening : Test in cancer cell lines (e.g., MTT assay) with dose-response curves.

- ADME Profiling : Assess permeability (Caco-2 monolayer assay), metabolic stability (microsomal incubation), and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。